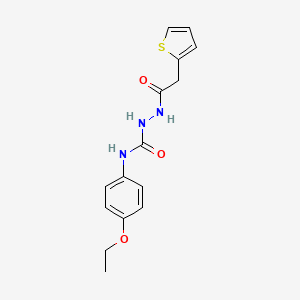
5-(4-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, commonly known as PBD, is a fluorescent probe used in the field of biochemistry and biophysics. PBD is a heterocyclic compound consisting of a five-membered oxadiazole ring and two aromatic rings. It has a high quantum yield and excitation/emission wavelengths suitable for biological imaging.
Mécanisme D'action
PBD binds to the minor groove of DNA and undergoes a conformational change upon binding. This conformational change results in an increase in fluorescence intensity, which can be used to monitor DNA binding. PBD has a high selectivity for binding to DNA with high AT content.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and to inhibit DNA replication. It has also been shown to induce apoptosis in cancer cells. PBD has been used in the treatment of cancer, as well as in the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBD as a fluorescent probe is its high selectivity for binding to DNA with high AT content. Another advantage is its high quantum yield and excitation/emission wavelengths suitable for biological imaging. However, one limitation of using PBD is its potential toxicity to cells. In addition, PBD has a limited binding range and may not be suitable for studying DNA with low AT content.
Orientations Futures
1. Development of new PBD derivatives with improved selectivity and binding range.
2. Study of the mechanism of PBD-induced DNA damage and apoptosis.
3. Use of PBD in the development of new anticancer drugs.
4. Application of PBD in the study of epigenetic modifications of DNA.
5. Use of PBD in the development of new diagnostic tools for DNA damage.
Méthodes De Synthèse
The synthesis of PBD involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylchloride. The resulting compound is then reacted with 3-nitrobenzoyl chloride to form 5-(4-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
PBD has been widely used as a fluorescent probe for DNA and RNA. It has been used to study the structure and dynamics of nucleic acids, as well as to detect DNA damage. PBD has also been used to study protein-DNA interactions and to monitor the activity of DNA polymerases. In addition, PBD has been used in the field of cancer research to study the binding of anticancer drugs to DNA.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)18-8-4-7-17(13-18)19-21-20(26-22-19)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIDZXIBTYACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)



![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)
